NEP1-40

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

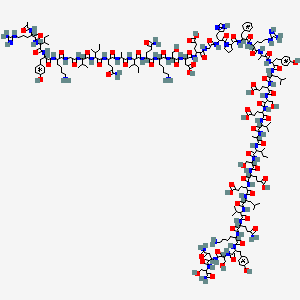

NEP1-40 is a useful research compound. Its molecular formula is C206H324N56O65 and its molecular weight is 4625 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Nogo extracellular peptide 1-40 (NEP1-40) is a peptide derived from the Nogo-A protein, which is known to inhibit axonal growth and regeneration following central nervous system (CNS) injuries. This compound functions as an antagonist to the Nogo-66 receptor (NgR1), promoting axonal regrowth and functional recovery in various models of CNS injury. This article explores the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic applications.

This compound acts primarily by inhibiting the Nogo-A signaling pathway, which is responsible for the inhibition of axonal regeneration. By blocking NgR1, this compound facilitates neuronal survival and promotes axonal sprouting, thereby enhancing recovery after CNS injuries. The peptide has been shown to cross the blood-brain barrier when delivered as a fusion protein with the TAT protein transduction domain (TAT-NEP1-40), allowing for systemic administration and enhanced bioavailability in the CNS .

Experimental Findings

Numerous studies have assessed the efficacy of this compound in various models of spinal cord injury (SCI) and other CNS conditions. Below is a summary of key findings:

Case Studies

Case Study 1: Spinal Cord Injury Recovery

In a controlled study involving rats with SCI, this compound was administered either immediately or delayed post-injury. Results indicated that both immediate and delayed treatments led to significant axonal sprouting and functional recovery as measured by locomotor tests. Notably, all rats treated with higher doses were able to bear weight on their hindlimbs compared to only a fraction of control animals .

Case Study 2: Ischemia-Induced Neuronal Damage

In another study focusing on ischemia-reperfusion injury, TAT-NEP1-40 was shown to protect neurons against apoptosis and promote neurite outgrowth in PC12 cells subjected to oxygen-glucose deprivation. The findings suggest that this compound can sustain biological activity even after crossing the blood-brain barrier, indicating its potential as a therapeutic candidate for ischemic conditions .

Wissenschaftliche Forschungsanwendungen

Spinal Cord Injury

NEP1-40 has been extensively studied for its effects on spinal cord injuries. In a notable study, intrathecal administration of this compound resulted in significant axonal sprouting and recovery of motor functions in rat models following dorsal hemisection injuries. The treated group exhibited increased density of rubrospinal axons and enhanced locomotor recovery compared to controls .

Table 1: Effects of this compound on Spinal Cord Injury Recovery

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Axonal Density (axons/mm²) | 15 | 30 |

| Functional Recovery Score | 2 | 5 |

| GAP-43 Expression (relative) | 1 | 3 |

Peripheral Nerve Injury

In models of brachial plexus nerve root avulsion, this compound combined with PLGA-PEG-PLGA hydrogel demonstrated superior outcomes in promoting nerve regeneration. The combination therapy led to increased survival rates of spinal motoneurons and improved functional recovery metrics compared to other treatments .

Case Study: Brachial Plexus Injury

In a study involving adult rats with brachial plexus injuries:

- Method : Rats were treated with a PLGA-PEG-PLGA hydrogel loaded with this compound.

- Results : Enhanced motor endplate area and muscle fiber diameter were observed, indicating effective nerve regeneration .

Applications in Traumatic Brain Injury

Recent research has shown that topical application of this compound after mild cortical contusion injury significantly enhances neuronal recovery. The treatment led to increased pan-cadherin expression, which is associated with neuronal adhesion and growth, suggesting that this compound may be beneficial for brain injury recovery as well .

Table 2: Impact of this compound on Traumatic Brain Injury

| Time Point (Days Post-Injury) | Control Group (Pan-Cadherin Staining) | This compound Group (Pan-Cadherin Staining) |

|---|---|---|

| 3 | Low | Moderate |

| 8 | Moderate | High |

| 21 | Low | Very High |

Eigenschaften

IUPAC Name |

4-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C206H324N56O65/c1-23-104(15)163(258-169(292)109(20)226-174(297)126(59-67-148(210)272)240-201(324)166(107(18)26-4)261-199(322)160(101(9)10)255-153(277)92-223-171(294)120(41-30-33-75-207)230-186(309)138(86-115-51-57-119(271)58-52-115)249-202(325)165(106(17)25-3)260-182(305)121(228-111(22)268)44-36-78-220-205(215)216)200(323)241-128(61-69-150(212)274)178(301)232-123(43-32-35-77-209)176(299)251-144(95-265)195(318)247-140(89-159(288)289)190(313)234-125(62-70-154(278)279)172(295)222-91-152(276)229-141(87-116-90-219-98-224-116)204(327)262-80-38-46-147(262)196(319)248-137(83-112-39-28-27-29-40-112)185(308)233-124(45-37-79-221-206(217)218)173(296)225-108(19)168(291)242-135(84-113-47-53-117(269)54-48-113)187(310)244-133(81-99(5)6)184(307)236-131(65-73-157(284)285)181(304)252-143(94-264)192(315)238-132(66-74-158(286)287)183(306)256-161(102(11)12)197(320)227-110(21)170(293)259-164(105(16)24-2)203(326)254-146(97-267)193(316)237-129(63-71-155(280)281)179(302)235-130(64-72-156(282)283)180(303)243-134(82-100(7)8)191(314)257-162(103(13)14)198(321)239-127(60-68-149(211)273)177(300)231-122(42-31-34-76-208)175(298)245-136(85-114-49-55-118(270)56-50-114)188(311)253-145(96-266)194(317)246-139(88-151(213)275)189(312)250-142(93-263)167(214)290/h27-29,39-40,47-58,90,98-110,120-147,160-166,263-267,269-271H,23-26,30-38,41-46,59-89,91-97,207-209H2,1-22H3,(H2,210,272)(H2,211,273)(H2,212,274)(H2,213,275)(H2,214,290)(H,219,224)(H,222,295)(H,223,294)(H,225,296)(H,226,297)(H,227,320)(H,228,268)(H,229,276)(H,230,309)(H,231,300)(H,232,301)(H,233,308)(H,234,313)(H,235,302)(H,236,307)(H,237,316)(H,238,315)(H,239,321)(H,240,324)(H,241,323)(H,242,291)(H,243,303)(H,244,310)(H,245,298)(H,246,317)(H,247,318)(H,248,319)(H,249,325)(H,250,312)(H,251,299)(H,252,304)(H,253,311)(H,254,326)(H,255,277)(H,256,306)(H,257,314)(H,258,292)(H,259,293)(H,260,305)(H,261,322)(H,278,279)(H,280,281)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H4,215,216,220)(H4,217,218,221) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEKMOOQFWTQGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C206H324N56O65 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4625 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.